molecular formula C24H28ClN5O2 B14955358 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B14955358
M. Wt: 454.0 g/mol
InChI Key: YEETWYHDEHKQMQ-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic small molecule featuring a hybrid pharmacophore combining a 4-chloroindole moiety, a piperazine linker, and a 2-pyridyl substituent. The chloroindole group enhances lipophilicity and binding affinity to aromatic receptor pockets, while the pyridylpiperazine fragment contributes to hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C24H28ClN5O2

Molecular Weight

454.0 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C24H28ClN5O2/c25-20-5-3-6-21-19(20)10-13-28(21)14-12-27-23(31)8-4-9-24(32)30-17-15-29(16-18-30)22-7-1-2-11-26-22/h1-3,5-7,10-11,13H,4,8-9,12,14-18H2,(H,27,31)

InChI Key

YEETWYHDEHKQMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones .

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j)

  • Differences: Replaces the chloroindole with a 2-cyanophenyl-piperazine and substitutes the ethyl linker with a pyridinylphenyl group.

N-(Quinolin-2-yl)-5-(4-(2-(Trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a)

  • Differences: Features a quinoline ring instead of indole and a trifluoromethoxy-substituted piperazine.
  • Impact : The trifluoromethoxy group increases electronegativity and steric bulk, likely altering receptor selectivity (e.g., serotonin 5-HT1A vs. dopamine D3) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide (Y041-1010)

  • Differences : Substitutes the chloroindole with a 3,4-dimethoxyphenethyl group.
  • Impact : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic receptor pockets compared to the chloroindole .

Pharmacological and Physicochemical Properties

Property Target Compound 7j 11a Y041-1010
Molecular Weight ~525.0 g/mol 454.5 g/mol 473.2 g/mol 440.5 g/mol
LogP ~3.2 (estimated) 2.8 3.5 2.1
Key Functional Groups 4-Chloroindole, pyridylpiperazine 2-Cyanophenyl, pyridine Quinoline, CF3O-phenyl Dimethoxyphenyl
Receptor Selectivity Dopamine D3 (predicted) Dopamine D2/D3 Serotonin 5-HT1A Unreported

Key Findings :

  • The chloroindole in the target compound provides superior lipophilicity (LogP ~3.2) compared to Y041-1010 (LogP 2.1), favoring blood-brain barrier penetration .
  • 7j and 11a demonstrate how aryl substituents on piperazine influence receptor selectivity. For example, the trifluoromethoxy group in 11a shifts activity toward serotonin receptors .

Analytical Characterization

  • NMR Profiles: The target compound’s indole protons (δ 7.2–7.6 ppm) and pyridyl signals (δ 8.1–8.5 ppm) align with analogs like 11a (quinoline δ 8.2–8.5 ppm) .
  • MS Data : Expected [M+H]+ for the target compound is ~525.2, comparable to 11a ([M+H]+ 473.2) .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Moieties: Chloroindole (target) vs. quinoline (11a) alters π-π stacking; the indole’s planar structure may enhance D3 receptor binding .
  • Linker Flexibility : The ethyl spacer in the target compound balances conformational freedom and rigidity, optimizing receptor fit compared to bulkier linkers in Y041-1010 .

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